2-isopropyltetrahydro-4H-pyran-4-one

Vue d'ensemble

Description

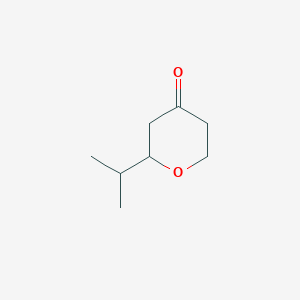

2-isopropyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of 4H-pyran derivatives. It is characterized by a six-membered ring structure containing one oxygen atom and one double bond. The isopropyl group attached to the second carbon of the tetrahydropyran ring distinguishes this specific compound from other pyran derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyltetrahydro-4H-pyran-4-one can be achieved through various methods. One approach involves the transformation of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate, followed by a reaction with o-methoxyphenylmagnesium bromide, saponification, and reduction with lithium aluminum hydride to yield 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran. Another method includes a multicomponent synthesis involving 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and a catalyst to efficiently produce a related 4H-pyran molecule.

Industrial Production Methods

Industrial production of tetrahydro-4H-pyran-4-one, a related compound, involves adding raw materials such as 3-chloropropionyl chloride and aluminum trichloride into a reaction kettle, introducing ethylene gas while stirring, and controlling the temperature at 10°C below. The reaction mixture is then processed through various steps, including the addition of water and hydrochloric acid, cooling, and extraction, to obtain the final product .

Analyse Des Réactions Chimiques

2-isopropyltetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions include ketones, alcohols, amines, and azomethines.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Organic Compounds

2-Isopropyltetrahydro-4H-pyran-4-one serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block in heterocyclic chemistry. For instance, it can be utilized in the synthesis of pyrano[3,4-c]pyridine derivatives through multicomponent reactions involving malonic acid dinitrile and aryl isothiocyanates, demonstrating its utility in creating complex molecular frameworks.

2. Industrial Uses

In industrial settings, this compound is employed in the production of flavors and fragrances due to its pleasant odor profile. It can also be involved in the formulation of various industrial chemicals, where its unique properties contribute to the desired characteristics of the final products .

Biological Applications

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens, suggesting its application in developing new antimicrobial agents.

2. Therapeutic Potential

Ongoing studies are exploring the therapeutic applications of this compound in drug development. Its ability to interact with biological macromolecules positions it as a candidate for further pharmacological investigations aimed at treating various diseases, including cancer and infections .

Case Study 1: Synthesis of Pyrano[3,4-c]pyridine Derivatives

A significant study focused on the synthesis of pyrano[3,4-c]pyridine derivatives from this compound demonstrated a high yield and efficiency through a one-pot reaction process. The derivatives produced exhibited notable biological activities, including antitumor properties, highlighting the compound's relevance in medicinal chemistry.

Case Study 2: Antimicrobial Activity Assessment

Another study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting that this compound could serve as a foundation for developing new antimicrobial therapies.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Synthesis of pyrano[3,4-c]pyridine derivatives |

| Industrial | Production of flavors and fragrances | Used in food and cosmetic industries |

| Biological | Antimicrobial and antifungal activities | Development of new antimicrobial agents |

| Therapeutic | Potential drug development | Exploration in cancer treatment |

Mécanisme D'action

The mechanism of action of 2-isopropyltetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles, allowing for functionalization and synthesis of various organic compounds. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation reactions . Further research is needed to fully understand the molecular targets and pathways involved in its biological activities.

Comparaison Avec Des Composés Similaires

2-isopropyltetrahydro-4H-pyran-4-one can be compared with other similar compounds, such as:

2-amino-4H-pyrans: These compounds are structurally similar and can be synthesized through a biocatalytic method involving a multi-component reaction.

Tetrahydro-4H-pyran-4-one: This compound is used as an intermediate in organic synthesis and shares similar reactivity towards nucleophiles and electrophiles.

Activité Biologique

2-Isopropyltetrahydro-4H-pyran-4-one (CAS No. 23659-45-2) is a versatile organic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and agriculture. The compound's reactivity towards nucleophiles and electrophiles contributes to its diverse biological effects, including antimicrobial, antifungal, and potential antiviral properties.

This compound features a pyran ring that allows for various chemical reactions:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Can produce alcohols or amines.

- Substitution: Participates in forming azomethines when reacted with aromatic aldehydes.

These reactions position the compound as a valuable building block in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition against Gram-positive bacteria, with some derivatives showing lower IC50 values than standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 4g | Staphylococcus aureus | 12.5 |

| 4j | Escherichia coli | 15.0 |

| 4d | Bacillus cereus | >50 |

Antioxidant Activity

The compound also shows promising antioxidant properties. In DPPH radical scavenging assays, certain derivatives exhibited high scavenging activities comparable to known antioxidants like Butylated Hydroxytoluene (BHT). For instance, derivatives 4g and 4j achieved scavenging potencies of over 90% at specific concentrations .

Table 2: Antioxidant Activity of Selected Derivatives

| Compound | Scavenging Activity (%) at 1 mg/mL | EC50 (mM) |

|---|---|---|

| 4g | 90.50 | 0.072 |

| 4j | 88.00 | 0.074 |

| BHT | 95.30 | 0.089 |

Cytotoxicity and Cancer Research

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HCT-116 (colon cancer). The findings suggest that certain derivatives can inhibit cell proliferation by inducing apoptosis through pathways involving caspase activation and downregulation of cyclin-dependent kinase (CDK) activity .

Case Study: HCT-116 Cell Line Analysis

In a controlled experiment, compounds derived from the pyran scaffold were tested for their ability to induce apoptosis in HCT-116 cells. The most effective compounds resulted in IC50 values of approximately 75 µM, indicating significant cytotoxicity against these cancer cells.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Nucleophilic Reactions: The oxygen atom in the pyran ring acts as a nucleophile, facilitating acylation and alkylation reactions.

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit lipoxygenases, which play a role in lipid metabolism and oxidative stress response.

- Activation of Signaling Pathways: It enhances the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes that protect against oxidative damage .

Applications in Medicine and Agriculture

Given its diverse biological activities, this compound holds potential for various applications:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for new drug formulations targeting infections and tumors.

- Agricultural Use: The insecticidal properties suggest potential use in developing eco-friendly pesticides.

Propriétés

IUPAC Name |

2-propan-2-yloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)8-5-7(9)3-4-10-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWIMMUXWVIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23659-45-2 | |

| Record name | 2-(propan-2-yl)oxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.